molecular formula C17H20N2O5 B2540581 3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid CAS No. 1046801-37-9

3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid

Cat. No.: B2540581
CAS No.: 1046801-37-9
M. Wt: 332.356
InChI Key: VKBBSMANHUKBDU-UHFFFAOYSA-N
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Description

3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid is an organic compound that features a combination of aromatic and heterocyclic structures

Scientific Research Applications

3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carbaldehyde with an amine source under reductive amination conditions.

    Coupling with 4-ethoxyphenyl isocyanate: The furan-2-ylmethylamine is then reacted with 4-ethoxyphenyl isocyanate to form the corresponding urea derivative.

    Introduction of the propanoic acid moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-methoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid
  • 3-[(4-ethoxyphenyl)carbamoyl]-2-{[(thiophen-2-yl)methyl]amino}propanoic acid

Uniqueness

3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid is unique due to the presence of both the furan and ethoxyphenyl groups, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-ethoxyanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-2-23-13-7-5-12(6-8-13)19-16(20)10-15(17(21)22)18-11-14-4-3-9-24-14/h3-9,15,18H,2,10-11H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBBSMANHUKBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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